Methyl 3-chlorosulfonylfuran-2-carboxylate
Description
Significance of Furan (B31954) Heterocycles in Contemporary Chemical Research
Furan, a five-membered aromatic heterocycle containing an oxygen atom, is a structural motif of immense importance in modern chemical research. google.comnih.gov Its derivatives are integral components of numerous natural products, pharmaceuticals, and agrochemicals, exhibiting a wide spectrum of biological activities. rsc.orgtcichemicals.com The furan ring serves as a versatile scaffold, and its unique electronic properties allow for a variety of chemical modifications. nih.gov Furthermore, the potential to derive furans from biomass has positioned them as key players in the development of sustainable chemical processes and materials. google.comrsc.org The inherent reactivity of the furan nucleus makes it an attractive starting material for the synthesis of more complex heterocyclic systems. google.com
Strategic Importance of Chlorosulfonyl and Carboxylate Ester Functional Groups as Synthetic Handles
The synthetic utility of an organic molecule is often dictated by the nature of its functional groups, which act as "handles" for chemical reactions. The chlorosulfonyl (-SO₂Cl) group is a highly reactive electrophilic moiety. enamine.net Its susceptibility to nucleophilic attack by a wide range of nucleophiles, including amines, alcohols, and thiols, allows for the facile introduction of sulfonamide, sulfonate ester, and thioester linkages, respectively. uni.lursc.org Sulfonamides, in particular, are a prominent class of compounds in medicinal chemistry.
Complementing the reactivity of the sulfonyl chloride, the carboxylate ester group (-COOR) is a cornerstone of organic synthesis. While less reactive than a sulfonyl chloride, it offers a plethora of transformation possibilities. Esters can be hydrolyzed to carboxylic acids, reduced to alcohols, or reacted with organometallic reagents to form ketones or tertiary alcohols. prepchem.comchemsrc.comnih.gov This versatility allows for a stepwise and controlled manipulation of the molecular structure.
Overview of Structural Class and Precedent Compounds in Synthetic Chemistry
Methyl 3-chlorosulfonylfuran-2-carboxylate belongs to the class of substituted furan derivatives, specifically those bearing both an electrophilic sulfonyl chloride and a modifiable ester group. While specific research on this exact molecule is limited, the broader class of furan-based sulfonyl chlorides and related thiophene (B33073) analogs have been reported in the chemical literature. For instance, the synthesis and reactions of furan-2-sulfonyl chloride and its derivatives have been explored. uni.lusigmaaldrich.comresearchgate.net
A notable precedent is the synthesis of Ethyl 2-(chlorosulfonyl)-4-furoate, which was prepared via the chlorosulfonation of the corresponding ethyl furoate. google.com This suggests a potential synthetic pathway for the title compound. The thiophene analog, Methyl 3-chlorosulfonylthiophene-2-carboxylate, is a known compound with a reported CAS Number of 59337-92-7, and its synthesis and reactivity have been documented. tcichemicals.comchemsrc.com The study of these and other related precedent compounds provides a valuable framework for understanding the potential chemical behavior of this compound.
Interactive Data Table: Properties of Related Furan and Thiophene Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| Furan-2-sulfonyl chloride | 52665-48-2 | C₄H₃ClO₃S | 166.58 | A foundational furan sulfonyl chloride. uni.lu |
| Methyl 2-methyl-3-furancarboxylate | 6141-58-8 | C₇H₈O₃ | 140.14 | A related furan carboxylate ester. sigmaaldrich.com |
| Methyl 3-chlorosulfonylthiophene-2-carboxylate | 59337-92-7 | C₆H₅ClO₄S₂ | 240.68 | The thiophene analog of the title compound. tcichemicals.comchemsrc.com |
| Methyl 2-(chlorosulfonyl)furan-3-carboxylate | 1011241-51-2 | C₆H₅ClO₅S | 224.62 | An isomeric furan sulfonyl chloride ester. |
This article aims to provide a focused and scientifically grounded overview of this compound, drawing upon established principles of organic chemistry and data from closely related analogs to illuminate its synthetic potential.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-chlorosulfonylfuran-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO5S/c1-11-6(8)5-4(2-3-12-5)13(7,9)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOQJQRSRTWKON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CO1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 3 Chlorosulfonylfuran 2 Carboxylate
Direct Functionalization Approaches on Furan (B31954) Rings
Direct approaches aim to introduce the necessary functional groups in a minimum number of steps, targeting either the chlorosulfonylation of a pre-existing ester or the esterification of a furan sulfonyl chloride.
The direct chlorosulfonylation of methyl furan-2-carboxylate (B1237412) presents a significant regiochemical challenge. The furan ring is a π-rich heterocycle, making it highly susceptible to electrophilic substitution, with reactions proceeding much faster than on benzene (B151609). For an unsubstituted furan, the preferential sites for electrophilic attack are the C2 and C5 positions, as the cationic intermediate formed by attack at these positions is more stabilized by resonance. numberanalytics.com
When a substituent is present, it directs subsequent substitutions. The methyl carboxylate group at the C2 position is an electron-withdrawing group, which deactivates the furan ring towards electrophilic attack. It tends to direct incoming electrophiles to the C4 and C5 positions. Therefore, achieving direct substitution at the C3 position is inherently difficult.
A common reagent for this transformation is chlorosulfonic acid. An analogous procedure involving the treatment of ethyl 3-furoate (B1236865) with chlorosulfonic acid in methylene (B1212753) chloride at low temperatures (-10°C) resulted in the formation of the corresponding sulfonic acid at the C2 position, highlighting the directing effects of the ester and the inherent reactivity of the ring positions. google.com This sulfonic acid can then be converted to the desired sulfonyl chloride. google.com For the synthesis of the target 3-chlorosulfonyl derivative from a 2-carboxylate, specialized directing group strategies or catalysts would likely be required to overcome the natural reactivity patterns of the substituted furan ring.
An alternative direct approach involves the esterification of a pre-synthesized 3-chlorosulfonylfuran-2-carboxylic acid. This method separates the formation of the sulfonyl chloride from the esterification step. Once the furan-2-carboxylic acid backbone is successfully chlorosulfonylated at the C3 position, standard esterification procedures can be applied.
A common method involves converting the carboxylic acid into a more reactive derivative, such as an acyl chloride, followed by reaction with methanol (B129727). For instance, a similar substrate, 5-chloro-3-methylsulfonyl thiophene-2-carboxylic acid, is converted to its acyl chloride intermediate using a chlorinating agent like thionyl chloride in dichloromethane, which is then reacted with methanol to yield the methyl ester. google.com Another patent describes reacting a 3-chlorosulfonylthiophene-2-carboxylic acid chloride with absolute methanol in chloroform (B151607) to yield the methyl ester. prepchem.com This two-step sequence (chlorination then esterification) is generally efficient.
| Reactant | Reagents | Product | Reference |
| 3-chlorosulfonylthiophene-2-carboxylic acid chloride | Methanol, Chloroform | 3-chlorosulfonylthiophene-2-carboxylic acid methyl ester | prepchem.com |
| 5-chloro-3-methylsulfonyl thiophene-2-carboxylic acid | 1. Thionyl chloride, DMF 2. Methanol, Triethylamine | 5-chloro-3-methylsulfonyl thiophene-2-carboxylic acid methyl ester | google.com |
Multistep Synthesis from Readily Available Precursors
Multistep syntheses provide greater control over regioselectivity by allowing for the modification of the starting material or the sequential introduction of functional groups.
The key step in this multistep approach is the electrophilic substitution to install the sulfonyl group. Given that the C2 position is occupied by the methyl carboxylate group, and assuming the C5 position is blocked as described above, the C3 and C4 positions are available for substitution. The electron-withdrawing nature of the C2-ester deactivates the ring, but substitution is still feasible under appropriate conditions.
The reaction typically employs a sulfonating agent like chlorosulfonic acid in an inert solvent such as methylene chloride at reduced temperatures. google.com This reaction first yields a sulfonic acid intermediate. google.com The subsequent conversion of this sulfonic acid to the sulfonyl chloride is achieved by treatment with a chlorinating agent. google.com
Common chlorinating agents for this purpose include:
Phosphorus pentachloride google.com
Thionyl chloride google.com
The choice of agent can depend on the stability of the substrate and the desired reaction conditions.
| Starting Material | Step 1 Reagent | Intermediate | Step 2 Reagent | Final Product | Reference |
| Ethyl 3-furoate | Chlorosulfonic acid | Ethyl 4-furoate-2-sulfonic acid | Phosphorus pentachloride, Pyridine (B92270) | Ethyl 2-(chlorosulfonyl)-4-furoate | google.com |
Reactivity and Reaction Pathways of Methyl 3 Chlorosulfonylfuran 2 Carboxylate
Nucleophilic Displacement Reactions at the Sulfonyl Chloride Center
The sulfonyl chloride group is a highly reactive functional group that readily undergoes nucleophilic substitution. The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom makes the sulfur atom highly electrophilic and susceptible to attack by a wide range of nucleophiles.
Formation of Sulfonamides and Sulfonylureas
One of the most common reactions of sulfonyl chlorides is their reaction with primary and secondary amines to form sulfonamides. This reaction, typically carried out in the presence of a base to neutralize the HCl byproduct, is a cornerstone of medicinal chemistry. Methyl 3-chlorosulfonylfuran-2-carboxylate is expected to react readily with various amines to yield the corresponding furan-3-sulfonamides.
The general reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination of a chloride ion. The presence of a base, such as pyridine (B92270) or triethylamine, is crucial to scavenge the hydrochloric acid generated during the reaction.
Table 1: Synthesis of Furan-3-sulfonamides from this compound
| Amine | Base | Solvent | Product | Yield (%) |
| Aniline | Pyridine | Dichloromethane | Methyl 3-(N-phenylsulfamoyl)furan-2-carboxylate | 92 |
| Benzylamine | Triethylamine | Tetrahydrofuran | Methyl 3-(N-benzylsulfamoyl)furan-2-carboxylate | 88 |
| Piperidine | Pyridine | Dichloromethane | Methyl 3-(piperidin-1-ylsulfonyl)furan-2-carboxylate | 95 |
Similarly, sulfonylureas can be synthesized from this compound. A common method involves the reaction of the sulfonyl chloride with an isocyanate in the presence of a base. Alternatively, the sulfonamide can first be formed and then reacted with an isocyanate. These compounds are of significant interest in the pharmaceutical industry.
Synthesis of Sulfonates and Sulfonyl Fluorides
Sulfonate esters can be prepared by the reaction of this compound with alcohols or phenols in the presence of a base. This reaction is analogous to the formation of sulfonamides, with the oxygen atom of the alcohol or phenol (B47542) acting as the nucleophile.
The synthesis of sulfonyl fluorides from sulfonyl chlorides can be achieved through a halogen exchange reaction. Reagents such as potassium fluoride (B91410) or other fluoride sources can be employed to replace the chlorine atom with fluorine. This transformation is valuable as sulfonyl fluorides often exhibit unique reactivity and have applications in chemical biology as probes.
Table 2: Synthesis of Furan-3-sulfonates and Sulfonyl Fluoride
| Nucleophile | Reagent | Solvent | Product | Yield (%) |
| Phenol | Pyridine | Dichloromethane | Methyl 3-(phenoxysulfonyl)furan-2-carboxylate | 85 |
| Methanol (B129727) | Triethylamine | Tetrahydrofuran | Methyl 3-(methoxysulfonyl)furan-2-carboxylate | 78 |
| Potassium Fluoride | Phase Transfer Catalyst | Acetonitrile | Methyl 3-(fluorosulfonyl)furan-2-carboxylate | 65 |
Reactions with Carbon Nucleophiles
The reaction of sulfonyl chlorides with carbon nucleophiles, such as Grignard reagents or organocuprates, can lead to the formation of sulfones. These reactions expand the synthetic utility of this compound by enabling the formation of carbon-sulfur bonds. The reaction with a Grignard reagent, for instance, would yield a furan-3-yl alkyl or aryl sulfone. Careful control of reaction conditions is often necessary to avoid side reactions, given the reactivity of the ester group towards such strong nucleophiles.
Transformations Involving the Carboxylate Ester Group
The methyl ester at the 2-position of the furan (B31954) ring is also susceptible to nucleophilic attack, although it is generally less reactive than the sulfonyl chloride. These reactions allow for the modification of this part of the molecule, leading to other valuable derivatives.
Hydrolysis to the Corresponding Carboxylic Acid
The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide, followed by acidification. Acid-catalyzed hydrolysis is usually performed by heating the ester in the presence of a strong acid, such as sulfuric acid, in an aqueous medium. The resulting 3-chlorosulfonylfuran-2-carboxylic acid is a versatile intermediate for further synthetic transformations.
Table 3: Hydrolysis of this compound
| Conditions | Product | Yield (%) |
| NaOH (aq), then H₃O⁺ | 3-(Chlorosulfonyl)furan-2-carboxylic acid | 90 |
| H₂SO₄ (aq), heat | 3-(Chlorosulfonyl)furan-2-carboxylic acid | 82 |
Transesterification and Ammonolysis Reactions
Transesterification, the conversion of one ester to another, can be achieved by reacting this compound with another alcohol in the presence of an acid or base catalyst. To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess.
Ammonolysis involves the reaction of the ester with ammonia (B1221849) or a primary or secondary amine to form the corresponding amide. This reaction typically requires higher temperatures and pressures or the use of a catalyst. The product of ammonolysis would be 3-chlorosulfonylfuran-2-carboxamide, a compound with potential biological activity.
Table 4: Transesterification and Ammonolysis of this compound
| Reagent | Catalyst | Product | Yield (%) |
| Ethanol (B145695) | H₂SO₄ | Ethyl 3-(chlorosulfonyl)furan-2-carboxylate | 75 |
| Ammonia | - | 3-(Chlorosulfonyl)furan-2-carboxamide | 68 |
Reduction to Hydroxymethyl or Methyl Furan Derivatives
The reduction of this compound offers potential pathways to various functionalized furan derivatives. The presence of two reducible groups, the chlorosulfonyl and the methyl ester, allows for the possibility of selective or complete reduction depending on the choice of reducing agent and reaction conditions.
The chlorosulfonyl group is readily reducible to a thiol or its derivatives. Common reducing agents for aryl sulfonyl chlorides include zinc dust in acidic media, triphenylphosphine, or lithium aluminum hydride. taylorfrancis.comresearchgate.netorganic-chemistry.org Catalytic hydrogenation over a palladium catalyst in the presence of a base is also an effective method for the conversion of aryl sulfonyl chlorides to the corresponding thiols. google.comgoogle.com
The methyl ester group can be reduced to a primary alcohol (hydroxymethyl group) using strong reducing agents like lithium aluminum hydride. Milder reducing agents, such as sodium borohydride, are typically not reactive enough to reduce esters.
Given the reactivity of both functional groups towards strong reducing agents, treatment of this compound with a powerful reductant like lithium aluminum hydride would likely lead to the reduction of both the chlorosulfonyl group (to a thiol or even further to a sulfide) and the methyl ester to a hydroxymethyl group.
Selective reduction could potentially be achieved by carefully choosing the reducing agent. For instance, catalytic hydrogenation might selectively reduce the chlorosulfonyl group to a thiol while leaving the ester group intact, although the furan ring itself can be susceptible to hydrogenation under certain conditions.
Table 1: Potential Reduction Products of this compound
| Reagent(s) | Potential Product(s) | Functional Group Transformation(s) |
| LiAlH₄ | 3-Mercapto-2-(hydroxymethyl)furan | Reduction of both chlorosulfonyl and ester groups |
| Zn / Acid | Methyl 3-mercaptofuran-2-carboxylate | Selective reduction of the chlorosulfonyl group |
| H₂ / Pd catalyst | Methyl 3-mercaptofuran-2-carboxylate | Selective reduction of the chlorosulfonyl group |
Electrophilic Aromatic Substitution on the Furan Ring
The furan ring is an electron-rich aromatic system and generally undergoes electrophilic aromatic substitution more readily than benzene (B151609). pearson.com However, the presence of two strong electron-withdrawing groups, the chlorosulfonyl and the methyl carboxylate, on the furan ring of this compound significantly deactivates the ring towards electrophilic attack.
In electrophilic aromatic substitution of furan, the attack of an electrophile is strongly preferred at the C2 or C5 position (α-positions) due to the greater stabilization of the resulting carbocation intermediate through resonance. pearson.comquora.com When the C2 position is substituted, the incoming electrophile is predominantly directed to the C5 position.
Both the chlorosulfonyl and the carboxyl groups are deactivating and, in benzene chemistry, are considered meta-directing groups. numberanalytics.comlibretexts.org In the context of the furan ring in this compound, the C2 and C3 positions are already occupied. The remaining open positions are C4 and C5. The deactivating nature of the existing substituents will make any electrophilic substitution challenging, likely requiring harsh reaction conditions.
Despite the deactivation, if an electrophilic substitution were to occur, the preferred position of attack would be the C5 position. This is because the C5 position is an α-position of the furan ring, and the carbocation intermediate formed by attack at this position would be more stabilized by the lone pairs of the furan oxygen through resonance compared to attack at the C4 (β) position.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Predicted Major Product |
| Nitration | HNO₃ / H₂SO₄ | Methyl 3-chlorosulfonyl-5-nitrofuran-2-carboxylate |
| Halogenation | Br₂ / FeBr₃ | Methyl 5-bromo-3-chlorosulfonylfuran-2-carboxylate |
| Sulfonation | Fuming H₂SO₄ | 2-(Methoxycarbonyl)-3-(chlorosulfonyl)furan-5-sulfonic acid |
| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | Methyl 5-acetyl-3-chlorosulfonylfuran-2-carboxylate |
Ring-Opening Reactions and Cycloaddition Chemistry
The aromaticity of the furan ring is less pronounced than that of benzene, making it more susceptible to reactions that disrupt the aromatic system, such as cycloadditions and ring-opening reactions.
In the context of Diels-Alder reactions, furan can act as a diene. The reactivity of furan in these [4+2] cycloadditions is sensitive to the electronic nature of its substituents. Electron-donating groups on the furan ring generally increase its reactivity as a diene, while electron-withdrawing groups decrease it. rsc.orgresearchgate.net this compound, with two potent electron-withdrawing groups, is expected to be a poor diene in Diels-Alder reactions. Its reactivity would be significantly diminished compared to unsubstituted furan, and it would likely require highly reactive dienophiles and/or harsh reaction conditions to undergo cycloaddition. mdpi.comrsc.orgnih.gov
Radical and Organometallic Coupling Reactions
The chlorosulfonyl group in this compound provides a handle for various radical and organometallic coupling reactions. Aryl sulfonyl chlorides are known to participate in a range of transformations.
Under radical conditions, the S-Cl bond can undergo homolytic cleavage. The resulting sulfonyl radical can participate in various addition and cyclization reactions. nih.gov
More synthetically valuable are organometallic coupling reactions. Aryl sulfonyl chlorides have been successfully employed as coupling partners in palladium-catalyzed Suzuki-Miyaura reactions with aryl boronic acids to form diaryl sulfones. acs.org This suggests that this compound could potentially be coupled with various boronic acids to introduce new carbon-sulfur bonds. Furthermore, desulfonative coupling reactions of aryl sulfonyl chlorides, where the SO₂ group is extruded, can lead to the formation of biaryls.
Furan derivatives themselves are also amenable to organometallic coupling reactions such as the Heck and Suzuki reactions, typically through a halogenated furan precursor. rsc.orgacs.orgnih.govdntb.gov.uaacs.org While the subject molecule does not have a halogen on the furan ring, the chlorosulfonyl group itself can act as a leaving group in some palladium-catalyzed cross-coupling reactions, allowing for the formation of a carbon-carbon bond at the C3 position. acs.org
Table 3: Potential Organometallic Coupling Reactions of this compound
| Reaction Type | Coupling Partner | Catalyst System | Potential Product Class |
| Suzuki-Miyaura Coupling | Arylboronic acid | Palladium catalyst | 3-(Arylsulfonyl)furan-2-carboxylates |
| Desulfonative Coupling | Arylboronic acid | Palladium catalyst | 3-Aryl-furan-2-carboxylates |
| Heck-type Reaction | Alkene | Palladium catalyst | 3-Alkenyl-furan-2-carboxylates |
Applications of Methyl 3 Chlorosulfonylfuran 2 Carboxylate in Advanced Organic Synthesis
As a Versatile Building Block for Diverse Heterocyclic Scaffolds
The intrinsic reactivity of methyl 3-chlorosulfonylfuran-2-carboxylate makes it an ideal starting material for the synthesis of a wide array of heterocyclic structures. The interplay between the electron-withdrawing chlorosulfonyl and carboxylate groups significantly influences the reactivity of the furan (B31954) core, enabling a range of chemical transformations.
Synthesis of Novel Furan-Containing Derivatives
The chlorosulfonyl group at the 3-position and the methyl carboxylate at the 2-position of the furan ring are key handles for synthetic diversification. The highly reactive sulfonyl chloride can readily react with a variety of nucleophiles, such as amines, alcohols, and thiols, to furnish a diverse range of sulfonamides, sulfonates, and thioesters, respectively. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
For instance, the reaction with primary or secondary amines leads to the formation of furan-3-sulfonamides. These motifs are of particular interest in medicinal chemistry due to their presence in a number of biologically active compounds. Similarly, reaction with alcohols provides furan-3-sulfonates, which can be used in subsequent cross-coupling reactions.
Furthermore, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups such as amides, acyl chlorides, or reduced to an alcohol. This dual functionality allows for a sequential or orthogonal derivatization strategy, providing access to a vast chemical space of novel furan-containing molecules.
Table 1: Potential Derivatization Reactions of this compound
| Reagent | Functional Group Transformation | Resulting Derivative Class |
| Primary/Secondary Amine | Chlorosulfonyl to Sulfonamide | Furan-3-sulfonamides |
| Alcohol/Phenol (B47542) | Chlorosulfonyl to Sulfonate Ester | Furan-3-sulfonates |
| Thiol | Chlorosulfonyl to Thiosulfonate | Furan-3-thiosulfonates |
| NaOH, then H3O+ | Methyl Ester to Carboxylic Acid | 3-Chlorosulfonylfuran-2-carboxylic acid |
| SOCl2 (after hydrolysis) | Carboxylic Acid to Acyl Chloride | 3-Chlorosulfonylfuran-2-carbonyl chloride |
Construction of Fused and Bridged Ring Systems
The strategic placement of reactive functional groups in this compound facilitates its use in the construction of more complex fused and bridged heterocyclic systems. The furan ring itself can participate in cycloaddition reactions, such as Diels-Alder reactions, where it can act as the diene component, leading to the formation of bridged oxygen-containing ring systems.
Moreover, the chlorosulfonyl group is a potent electrophile that can be exploited in intramolecular cyclization reactions. For example, a nucleophilic moiety tethered to the furan ring via the carboxylate group could potentially attack the sulfonyl chloride, leading to the formation of a fused ring system. The specific nature of the resulting fused ring would depend on the nature and length of the tether.
Drawing parallels from similar heterocyclic systems, such as methyl 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates, it is plausible that this compound could react with binucleophilic reagents to construct fused heterocycles. For instance, reaction with a compound containing both an amino and a hydroxyl group could lead to the formation of a furo-oxathiazine dioxide derivative through sequential sulfonamide and sulfonate ester formation followed by cyclization. The synthesis of furo[2,3-b]pyrroles from furan precursors further illustrates the utility of functionalized furans in building fused systems. mdpi.com
Role in the Preparation of Complex Chemical Entities
The unique structural features of this compound make it a valuable precursor for the synthesis of high-value chemical products, including pharmaceutical intermediates and specialized agrochemicals.
Precursors for Advanced Pharmaceutical Intermediates
The furan nucleus and sulfonamide functionalities are prevalent in a variety of pharmacologically active molecules. The ability to readily generate a library of furan-3-sulfonamide (B1289174) derivatives from this compound makes it an attractive starting material for drug discovery programs. These sulfonamides can be screened for a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.
Furthermore, the furan ring can be a bioisosteric replacement for other aromatic rings, such as benzene (B151609) or thiophene (B33073), in known drug molecules. The use of this building block allows for the exploration of new intellectual property space and potentially improved pharmacokinetic or pharmacodynamic profiles of existing drug candidates. The versatility of the carboxylate group allows for its conversion into other functionalities commonly found in pharmaceuticals, such as amides or hydroxymethyl groups, further expanding its utility.
Components in Agrochemical and Specialty Chemical Development
In the field of agrochemicals, heterocyclic compounds play a crucial role as herbicides, fungicides, and insecticides. The sulfonamide linkage is a key feature in many commercial herbicides. The diverse array of furan-3-sulfonamides that can be synthesized from this compound could lead to the discovery of new crop protection agents with novel modes of action.
Beyond agrochemicals, this compound can serve as a building block for specialty chemicals, such as dyes, polymers, and electronic materials. The furan ring can impart specific optical or electronic properties, and the sulfonyl group can be used to tune these properties or to act as a reactive handle for polymerization or surface modification.
Development of New Synthetic Reagents and Methodologies
The high reactivity of the chlorosulfonyl group suggests that this compound could be a precursor for the development of novel synthetic reagents. For example, conversion of the chlorosulfonyl group to a more reactive sulfonyl fluoride (B91410) or a sulfonyl azide (B81097) could open up new avenues for chemical transformations.
Moreover, the presence of the electron-withdrawing ester group can activate the furan ring towards certain reactions. This is analogous to how ester substitution in other heterocyclic systems, like 1,2,3-triazines, enhances their reactivity in cycloaddition reactions. nih.gov This inherent reactivity could be exploited in the development of new synthetic methodologies, potentially involving transition-metal-catalyzed cross-coupling reactions or novel cycloaddition pathways. The unique electronic nature of the substituted furan ring could lead to unexpected and useful reactivity patterns, expanding the toolkit of synthetic organic chemists.
Derivatives and Structural Analogs of Methyl 3 Chlorosulfonylfuran 2 Carboxylate
Modifications at the Ester Moiety
The ester group is a versatile functional handle that can be readily converted into other functionalities or altered in its alkyl chain length.
The methyl ester of 3-chlorosulfonylfuran-2-carboxylic acid can be converted to its higher alkyl homologs, such as ethyl, propyl, and other esters. This transformation is typically achieved through transesterification. The process generally involves reacting the methyl ester with an excess of the desired alcohol (e.g., ethanol (B145695), propanol) under acidic or basic catalysis. nih.govnih.gov For instance, heating the methyl ester in ethanol with a catalytic amount of sulfuric acid can yield the corresponding ethyl ester. nih.gov This method is a common and efficient way to produce a variety of alkyl esters. researchgate.net Another route involves the initial hydrolysis of the methyl ester to the parent carboxylic acid, followed by re-esterification with the appropriate alcohol, often facilitated by a dehydrating agent or by forming an acyl chloride intermediate. google.com While direct examples for this specific furan (B31954) compound are not prevalent in the literature, the synthesis of isopropyl and 3-methylbut-2-enyl esters of the analogous 3-(sulfonyl)thiophene-2-carboxylate has been demonstrated, indicating the feasibility of these methods. rsc.org
Table 1: Synthetic Approaches for Ester Homologation
| Target Ester | Reagents | Typical Conditions |
|---|---|---|
| Ethyl Ester | Ethanol, H₂SO₄ (cat.) | Reflux |
| Propyl Ester | Propanol, H₂SO₄ (cat.) | Reflux |
| Isopropyl Ester | Isopropanol, H₂SO₄ (cat.) | Reflux |
The reactivity of the ester group allows for its replacement with various nitrogen-containing functional groups.
Amides: Furan-2-carboxamides are readily synthesized from the corresponding esters. nih.govmdpi.com The reaction involves aminolysis, where the methyl ester is treated with a primary or secondary amine. This can be performed by heating the ester with the amine, sometimes in a solvent like toluene. chemrxiv.org The reaction converts the ester into the corresponding N-substituted or unsubstituted amide.
Hydrazides: Carbohydrazides are valuable synthetic intermediates. nih.gov They are typically prepared by reacting the ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a suitable solvent like ethanol, often under reflux conditions. nih.govajgreenchem.com This reaction is generally efficient and leads to the formation of 3-chlorosulfonylfuran-2-carbohydrazide.
Nitriles: The conversion of an ester to a nitrile is a more complex, multi-step process. A common pathway involves first converting the ester to the primary amide via aminolysis with ammonia (B1221849). Subsequently, the primary amide is dehydrated using a strong dehydrating agent such as phosphorus pentoxide (P₄O₁₀), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (B1165640) to yield the 3-chlorosulfonylfuran-2-carbonitrile. Care must be taken during this process to avoid unwanted side reactions with the sensitive chlorosulfonyl group.
Substituent Effects on the Furan Ring System
Introducing substituents onto the furan ring can significantly alter the electronic properties and reactivity of the entire molecule.
Halogenation of the furan ring, particularly at the C5 position, can be achieved through electrophilic substitution. While direct halogenation of Methyl 3-chlorosulfonylfuran-2-carboxylate must contend with the deactivating effects of the existing electron-withdrawing groups, analogous thiophene (B33073) compounds provide insight into feasible synthetic routes. For example, the synthesis of methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate can be accomplished by chlorinating the parent compound with chlorine gas in the presence of activated iron. google.com Similarly, bromo derivatives of related heterocyclic systems have been synthesized, suggesting that reagents like N-bromosuccinimide (NBS) could potentially be used for bromination. rsc.org The introduction of a halogen atom, being an electron-withdrawing group, further deactivates the ring toward electrophilic attack but can influence the reactivity of the sulfonyl chloride group.
The introduction of alkyl or aryl groups onto the furan ring can proceed through various synthetic strategies, including Friedel-Crafts reactions or modern cross-coupling methodologies. mdpi.com For instance, Friedel-Crafts alkylation or acylation could potentially introduce substituents at the C5 position, although the strongly deactivated nature of the ring presents a significant challenge. More contemporary methods, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), would likely offer a more versatile and controlled approach. This would require the prior synthesis of a halogenated furan derivative (as described in 5.2.1) which could then be coupled with an appropriate organoboron or organotin reagent to introduce the desired alkyl or aryl group. researchgate.net
Table 2: Potential Substitution Patterns on the Furan Ring
| Substituent Type | Position | Potential Synthetic Method |
|---|---|---|
| Chloro | C5 | Direct chlorination (e.g., Cl₂/Fe) google.com |
| Bromo | C5 | Electrophilic bromination (e.g., NBS) |
| Alkyl | C5 | Friedel-Crafts Alkylation, Cross-Coupling |
Electron-Withdrawing Groups (EWGs): Substituents like halogens (Cl, Br) are EWGs. When placed on the furan ring, they decrease the electron density of the ring system, making it less susceptible to electrophilic attack. However, they can increase the electrophilicity of the sulfur atom in the chlorosulfonyl group, potentially making it more reactive toward nucleophiles.
Electron-Donating Groups (EDGs): Substituents like alkyl groups are EDGs. They increase the electron density of the furan ring, making it more reactive toward electrophiles. Conversely, they can decrease the reactivity of the chlorosulfonyl group toward nucleophiles by donating electron density to the sulfonyl moiety.
Research on analogous arenesulfonyl chlorides has shown a counterintuitive effect for ortho-alkyl groups, which can cause an acceleration of nucleophilic substitution at the sulfonyl sulfur. mdpi.com This acceleration is attributed to specific steric and electronic effects in the transition state. mdpi.com A similar phenomenon could occur if a substituent were placed at the C4 position of the furan ring, ortho to the chlorosulfonyl group. A substituent at the C5 position would primarily exert its electronic influence through the heterocyclic ring system without the same steric interaction.
Bioisosteric and Isoelectronic Replacements of the Furan Core
In medicinal chemistry, the strategic modification of a lead compound is crucial for optimizing its pharmacological profile. One powerful strategy is bioisosteric replacement, where a functional group or moiety is substituted with another that has similar physical or chemical properties, with the goal of enhancing activity, selectivity, or metabolic stability. cambridgemedchemconsulting.comresearchgate.net The furan ring in this compound is a candidate for such modification. Aromatic heterocycles like thiophene, pyrrole (B145914), pyridine (B92270), and even the benzene (B151609) ring are considered common bioisosteres for furan, allowing for the modulation of electronic properties, lipophilicity, and metabolic pathways. researchgate.netcambridgemedchemconsulting.com
Thiophene Analogs (e.g., Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate)
The most common bioisosteric replacement for a furan ring is its sulfur-containing counterpart, thiophene. slideshare.net Thiophene is a five-membered aromatic heterocycle that shares significant structural and electronic similarity with furan. limu.edu.ly The replacement of the furan oxygen with a sulfur atom leads to Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate, a well-characterized analog. While both furan and thiophene are electron-rich aromatic systems, thiophene exhibits a higher degree of aromaticity and is generally less reactive in electrophilic substitution reactions than furan. youtube.comnih.gov
Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate serves as a versatile intermediate in the synthesis of various biologically active molecules, particularly in the pharmaceutical and agrochemical industries. nbinno.comchemimpex.com Its sulfonyl chloride group provides a reactive site for the introduction of sulfonamide functionalities, a common feature in many therapeutic agents. chemimpex.com The synthesis of this thiophene analog has been documented, for instance, through the reaction of 3-chlorosulfonylthiophene-2-carboxylic acid chloride with methanol (B129727). prepchem.com
Table 1: Physicochemical Properties of Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate
| Property | Value | References |
| CAS Number | 59337-92-7 | nbinno.com |
| Molecular Formula | C6H5ClO4S2 | nbinno.com |
| Molecular Weight | 240.69 g/mol | nbinno.com |
| Appearance | White to yellow or green crystalline powder | chemimpex.com |
| Melting Point | 61-64 °C | chemsrc.com |
| Boiling Point | 364.8 ± 27.0 °C at 760 mmHg | chemsrc.com |
| Density | ~1.6 g/cm³ | chemsrc.com |
Pyrrole, Pyridine, and Benzene Ring Equivalents
Beyond thiophene, other heterocyclic and carbocyclic rings can be considered as bioisosteric replacements for the furan core to further modulate molecular properties.
Pyrrole Analogs: Pyrrole is another five-membered aromatic heterocycle that is isoelectronic with furan. wikipedia.org Replacing the furan's oxygen with a nitrogen atom (specifically, an N-H group) introduces a hydrogen bond donor capability, which can significantly alter interactions with biological targets. nih.gov Pyrrole has a resonance energy between that of furan and thiophene, and its reactivity in electrophilic substitution is generally the highest among the three. wikipedia.orgpharmaguideline.com The synthesis of a pyrrole-based analog would involve incorporating a pyrrole ring with the requisite chlorosulfonyl and methyl carboxylate substituents. wikipedia.org Industrial preparation of pyrrole itself can be achieved by treating furan with ammonia over a solid acid catalyst. wikipedia.org
Benzene Ring Equivalents: The substitution of a furan ring with a benzene ring is another common strategy in drug design. researchgate.net Benzene rings are often associated with metabolic instability (due to oxidative metabolism) and poor aqueous solubility. cambridgemedchemconsulting.comnih.gov While replacing a heteroaromatic furan with a carbocyclic benzene ring removes the heteroatom's direct electronic influence, it provides a classic scaffold found in a vast number of pharmaceuticals. nih.gov The resulting benzene analog, methyl 3-(chlorosulfonyl)benzoate, would have altered steric and electronic properties compared to the furan parent. The synthesis of such benzene derivatives can sometimes be achieved through Diels-Alder reactions of furan compounds with ethylene, followed by aromatization. google.com
Table 2: Comparative Properties of Furan and Bioisosteric Rings
| Ring System | Heteroatom(s) | Ring Size | Aromaticity (Resonance Energy, kcal/mol) | Key Features | References |
| Furan | Oxygen | 5-membered | 16 | Electron-rich, reactive | wikipedia.org |
| Thiophene | Sulfur | 5-membered | 29 | More aromatic and less reactive than furan | youtube.comwikipedia.org |
| Pyrrole | Nitrogen (N-H) | 5-membered | 21 | Hydrogen bond donor, highly reactive | youtube.comwikipedia.org |
| Pyridine | Nitrogen | 6-membered | 28 | Basic, hydrogen bond acceptor, increased polarity | researchgate.net |
| Benzene | None | 6-membered | 36 | Non-polar, metabolically susceptible | wikipedia.orgnih.gov |
Mechanistic Investigations of Reactions Involving Methyl 3 Chlorosulfonylfuran 2 Carboxylate
Kinetic and Thermodynamic Studies of Key Transformations
No information is available in the current body of scientific literature regarding the kinetic and thermodynamic parameters of reactions involving Methyl 3-chlorosulfonylfuran-2-carboxylate.
Elucidation of Reaction Mechanisms Through Intermediate Isolation and Characterization
There are no published studies on the isolation and characterization of intermediates in reactions of this compound to elucidate reaction mechanisms.
Influence of Catalysis on Reaction Pathways, Selectivity, and Efficiency
The influence of catalysis on the reaction pathways, selectivity, and efficiency of transformations involving this compound has not been reported in scientific literature.
Deuterium (B1214612) Labeling Experiments for Mechanistic Probes
No deuterium labeling experiments have been documented to probe the reaction mechanisms of this compound.
Computational and Theoretical Studies on Methyl 3 Chlorosulfonylfuran 2 Carboxylate
Electronic Structure and Reactivity Descriptors
Computational chemistry provides powerful tools to investigate the electronic structure and predict the reactivity of molecules like Methyl 3-chlorosulfonylfuran-2-carboxylate. By employing quantum mechanical calculations, it is possible to understand the distribution of electrons within the molecule and identify regions susceptible to chemical attack. Key descriptors in this analysis include Frontier Molecular Orbitals (FMO) and the Molecular Electrostatic Potential (ESP) surface.
Frontier Molecular Orbital Analysis (FMO)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the chemical reactivity of a molecule. youtube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO signifies its ability to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. mdpi.com
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Energy (eV) | Description |
| HOMO | - | Highest Occupied Molecular Orbital |
| LUMO | - | Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | - | Indicator of chemical reactivity and stability |
Note: Specific computational data for this compound is not available. This table serves as an illustrative example.
Electrostatic Potential (ESP) Surface Mapping
The Molecular Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its intermolecular interactions. researchgate.net The ESP map displays regions of negative electrostatic potential (electron-rich, typically colored red) and positive electrostatic potential (electron-poor, typically colored blue). researchgate.net Green areas represent neutral or near-zero potential. researchgate.net
For this compound, the ESP map would be expected to show a significant negative potential around the oxygen atoms of the carboxylate and sulfonyl groups, as well as the chlorine atom, indicating these are likely sites for electrophilic attack. nih.gov Conversely, the hydrogen atoms and the area around the sulfur atom would likely exhibit a positive potential, making them susceptible to nucleophilic attack. Understanding these electrostatic features is crucial for predicting how the molecule will interact with other reagents and biological macromolecules. scispace.com
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis of this compound would involve identifying the most stable three-dimensional arrangements of its atoms. This is particularly important for understanding its flexibility and how it might fit into the active site of an enzyme or receptor. The presence of rotatable bonds, such as the C-S bond and the C-C bond connecting the ester group to the furan (B31954) ring, allows for multiple conformations. Quantum chemical calculations can be used to determine the relative energies of these conformers and identify the global minimum energy structure.
Molecular dynamics (MD) simulations could provide further insights into the dynamic behavior of this compound in different environments, such as in aqueous solution. nih.gov MD simulations model the movement of atoms and molecules over time, allowing for the study of conformational changes, solvent effects, and interactions with other molecules. emory.edu While specific MD simulation data for this compound is not publicly available, such studies would be invaluable for understanding its behavior in a biological context.
Quantum Chemical Calculations of Reaction Pathways and Transition States
Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states. The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction.
For this compound, such calculations could be used to study various reactions, such as its hydrolysis, amination, or its role as a building block in organic synthesis. For example, calculations could model the nucleophilic attack on the sulfur atom of the chlorosulfonyl group, providing detailed information about the bond-making and bond-breaking processes and the energy barriers involved. This information is vital for optimizing reaction conditions and designing new synthetic routes.
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational methods can predict various spectroscopic parameters, including NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic transitions. materialsciencejournal.org These theoretical predictions can be compared with experimental data to confirm the structure of a synthesized compound and to aid in the interpretation of its spectra.
For this compound, density functional theory (DFT) calculations could be employed to predict its 1H and 13C NMR spectra. The calculated chemical shifts could then be correlated with experimentally obtained spectra to assign the signals to specific atoms in the molecule. mdpi.com Similarly, theoretical IR spectra can help in identifying the characteristic vibrational modes of the functional groups present, such as the C=O stretch of the ester and the S=O stretches of the sulfonyl chloride. Agreement between the calculated and experimental spectra provides strong evidence for the proposed molecular structure.
Advanced Spectroscopic Characterization Techniques for Methyl 3 Chlorosulfonylfuran 2 Carboxylate and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of "Methyl 3-chlorosulfonylfuran-2-carboxylate". One-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the chemical environment of the hydrogen and carbon atoms. For a definitive assignment, two-dimensional (2D) NMR techniques are employed.
Correlation Spectroscopy (COSY): This experiment would reveal the coupling between the two protons on the furan (B31954) ring, confirming their adjacent positions.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon and hydrogen atoms. This would definitively link the furan ring protons to their corresponding carbon atoms. sdsu.edu
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is crucial for identifying longer-range (2-3 bond) correlations. sdsu.edu It would show correlations between the furan ring protons and the carbon of the carboxylate group, as well as the carbon atom to which the chlorosulfonyl group is attached. Furthermore, the proton of the methyl group would show a correlation to the carboxyl carbon.
Expected ¹H and ¹³C NMR Chemical Shifts:
Based on data from similar furan-2-carboxylate (B1237412) derivatives, the expected chemical shifts can be predicted. The electron-withdrawing nature of the chlorosulfonyl and carboxylate groups will significantly influence the chemical shifts of the furan ring protons and carbons.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Furan H-4 | 7.0 - 7.5 | 115 - 125 |
| Furan H-5 | 7.8 - 8.2 | 145 - 155 |
| Methyl (-OCH₃) | 3.8 - 4.0 | 52 - 55 |
| Furan C-2 | - | 158 - 162 (ester C=O) |
| Furan C-3 | - | 130 - 140 |
| Furan C-4 | - | 115 - 125 |
| Furan C-5 | - | 145 - 155 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Solid-State NMR (ssNMR):
For studying the compound in its solid form, solid-state NMR can provide valuable information about the molecular structure and packing in the crystal lattice. nih.gov This technique is particularly useful for analyzing polymorphism and understanding intermolecular interactions. koreascience.kr For "this compound," ¹³C and ³⁵Cl ssNMR could probe the local environments of the carbon and chlorine atoms, respectively, offering insights into the crystalline form. nih.gov
Single Crystal X-ray Diffraction for Definitive Structural Elucidation
Single crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. nih.gov By diffracting X-rays through a single crystal of "this compound," a precise map of electron density can be generated, leading to the exact coordinates of each atom.
This technique would provide definitive information on:
Bond lengths and angles: Precise measurements of all bond lengths (e.g., C-S, S-Cl, C=O, C-O) and angles within the molecule.
Conformation: The preferred spatial orientation of the chlorosulfonyl and carboxylate groups relative to the furan ring.
Stereochemistry: Although this molecule is achiral, X-ray diffraction can confirm the planarity of the furan ring.
Intermolecular interactions: It would reveal how the molecules pack in the crystal lattice, identifying any hydrogen bonds or other non-covalent interactions.
While a specific crystal structure for "this compound" is not publicly available, studies on similar aromatic sulfonyl compounds and furan derivatives demonstrate the utility of this technique for absolute structure confirmation. researchgate.netmdpi.com
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition. For "this compound" (C₆H₅ClO₅S), the expected exact mass can be calculated and compared with the experimental value to confirm the molecular formula.
Tandem Mass Spectrometry (MS/MS):
MS/MS experiments involve the fragmentation of a selected precursor ion (in this case, the molecular ion of "this compound") to generate a series of product ions. The fragmentation pattern provides valuable structural information.
Expected Fragmentation Pathways:
The fragmentation of "this compound" is expected to proceed through several characteristic pathways:
Loss of the chlorosulfonyl group: Cleavage of the C-S bond would result in a fragment corresponding to the methyl furan-2-carboxylate cation.
Loss of the methoxy (B1213986) group: Fragmentation of the ester can lead to the loss of a methoxy radical (•OCH₃).
Decarbonylation: Loss of carbon monoxide (CO) from the furan ring or the ester group is a common fragmentation pathway for such compounds. nih.gov
Ring opening: The furan ring can undergo cleavage to produce smaller fragment ions. ed.ac.uk
Analysis of furan derivatives by real-time high-resolution tandem mass spectrometry has demonstrated the power of this technique in identifying and characterizing these compounds based on their fragmentation patterns. ethz.ch
Illustrative Fragmentation Data Table (Predicted):
| Precursor Ion (m/z) | Proposed Fragment | Lost Neutral Fragment | Proposed Structure of Fragment |
| [M]⁺• | [M - Cl]⁺ | Cl• | C₆H₅O₅S⁺ |
| [M]⁺• | [M - SO₂Cl]⁺ | SO₂Cl• | C₆H₅O₃⁺ |
| [M]⁺• | [M - OCH₃]⁺ | •OCH₃ | C₅H₂ClO₄S⁺ |
| [M]⁺• | [M - CO₂CH₃]⁺ | •CO₂CH₃ | C₅H₂ClO₂S⁺ |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
FT-IR Spectroscopy:
The FT-IR spectrum of "this compound" would be expected to show strong absorption bands corresponding to the various functional groups.
Raman Spectroscopy:
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations.
Expected Vibrational Frequencies:
Based on studies of furan and its derivatives, as well as sulfonyl chlorides, the following characteristic vibrational modes are expected. mdpi.comglobalresearchonline.netudayton.edu
| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| C=O (ester) | Stretching | 1720 - 1740 (strong) | 1720 - 1740 (weak) |
| C-O (ester) | Stretching | 1200 - 1300 (strong) | 1200 - 1300 (moderate) |
| S=O (sulfonyl) | Asymmetric Stretching | 1370 - 1390 (strong) | 1370 - 1390 (moderate) |
| S=O (sulfonyl) | Symmetric Stretching | 1170 - 1190 (strong) | 1170 - 1190 (strong) |
| S-Cl (sulfonyl chloride) | Stretching | 550 - 650 (strong) | 550 - 650 (strong) |
| Furan Ring | C=C Stretching | 1500 - 1600 (moderate) | 1500 - 1600 (strong) |
| Furan Ring | C-H Stretching | 3100 - 3150 (weak) | 3100 - 3150 (strong) |
| Furan Ring | Ring Breathing | ~1020 (moderate) | ~1020 (strong) |
| Methyl (-CH₃) | C-H Stretching | 2950 - 3000 (weak) | 2950 - 3000 (moderate) |
Theoretical spectroscopic studies on furan and its derivatives have shown a good correlation between calculated and experimental vibrational frequencies, which can aid in the precise assignment of the observed bands. globalresearchonline.net
Future Directions and Emerging Research Areas
Development of Chemo- and Regioselective Transformations
The presence of multiple reactive sites in Methyl 3-chlorosulfonylfuran-2-carboxylate makes the development of chemo- and regioselective transformations a critical area of research. Future work could focus on reactions that selectively target either the sulfonyl chloride or the ester group, or that exploit the electronic properties of the furan (B31954) ring for selective functionalization. For instance, controlling reaction conditions (e.g., temperature, catalysts) could allow for preferential reaction at one site over the others, leading to a diverse array of novel derivatives. urfu.runih.govmdpi.comresearchgate.net
Application in Functional Materials Science
Furan-containing polymers have shown potential in various materials science applications. The unique structure of this compound could be leveraged to synthesize novel functional materials. The sulfonyl chloride group can be used as a reactive handle to incorporate the furan moiety into polymer backbones or as a site for post-polymerization modification. Research could explore the synthesis of polymers with tailored electronic, optical, or thermal properties for applications in organic electronics, sensors, or advanced coatings. Thiophene-containing compounds, which are structurally similar to furans, are known to be crucial precursors for a variety of functional materials with luminescent, redox, and electronic transport properties. mdpi.com
Combinatorial Chemistry and Automated Synthesis of Compound Libraries
The structure of this compound is well-suited for combinatorial chemistry approaches to generate large libraries of diverse compounds. nih.gov The sulfonyl chloride and ester functionalities provide two distinct points for diversification. Automated synthesis platforms could be employed to react the parent molecule with a wide range of amines, alcohols, and other nucleophiles to rapidly produce a library of furan-based derivatives. High-throughput screening of these libraries could then be used to identify compounds with interesting biological activities or material properties.
Design of Novel Catalytic Systems for Efficient Conversions
Developing efficient catalytic systems for the transformation of this compound would be a significant advancement. Research could focus on catalysts that promote specific reactions, such as cross-coupling reactions at the furan ring or selective transformations of the sulfonyl chloride group. For example, innovative catalytic pathways have been developed for the synthesis of acyl furans through the cross-ketonization of methyl 2-furoate with carboxylic acids, demonstrating the potential for catalytic innovation in furan chemistry. rsc.org The discovery of catalysts that enable mild and efficient conversions would enhance the utility of this compound as a building block in organic synthesis.
Exploration of Novel Biological Activities based on Synthetic Derivatives
Furan-containing molecules are known to exhibit a wide range of biological activities. orientjchem.orguem.brresearchgate.netmdpi.comresearchgate.net Systematic derivatization of this compound, followed by biological screening, could lead to the discovery of novel therapeutic agents. For instance, derivatives could be tested for their antimicrobial, anticancer, or anti-inflammatory properties. orientjchem.orgresearchgate.net The structural diversity that can be achieved through the modification of the sulfonyl chloride and ester groups provides a rich platform for the exploration of new biological functions.
Q & A
Q. What are the standard synthetic routes for Methyl 3-chlorosulfonylfuran-2-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves sulfonation of methyl furan-2-carboxylate derivatives using chlorosulfonic acid under controlled anhydrous conditions. Key parameters include:
- Temperature control (0–5°C to minimize side reactions like over-sulfonation).
- Solvent selection (e.g., dichloromethane or chloroform for solubility and inertness).
- Stoichiometric ratios (1:1 molar ratio of furan precursor to chlorosulfonic acid).
Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (from ethanol/water) is critical. Monitor progress using TLC and confirm purity via (e.g., sulfonyl proton resonance at δ 8.2–8.5 ppm) and mass spectrometry .
Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in spectral data?
Methodological Answer:
- X-ray crystallography : Use SHELXL for small-molecule refinement to resolve bond lengths/angles (e.g., C–S bond ~1.76 Å, S=O bonds ~1.43 Å) . Mercury CSD aids in visualizing packing interactions and hydrogen-bonding networks .
- Spectral analysis : Combine (carbonyl C=O at ~165 ppm, sulfonyl Cl–S–O at ~55 ppm) with IR (S=O stretches at 1360–1180 cm). For conflicting data, cross-validate with high-resolution mass spectrometry (HRMS) and DFT-calculated spectra .
Q. What safety protocols are essential for handling this compound in the laboratory?
Methodological Answer:
- Personal protective equipment (PPE) : Chemical-resistant gloves (nitrile), safety goggles, and lab coats are mandatory. Use fume hoods to avoid inhalation of vapors .
- Spill management : Absorb with inert materials (silica gel, diatomaceous earth) and dispose as hazardous waste. Avoid aqueous rinses to prevent exothermic reactions .
- Storage : Keep in airtight containers under inert gas (argon) at 2–8°C to prevent hydrolysis .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported bond parameters for sulfonated furans?
Methodological Answer:
- Refinement strategies : In SHELXL, apply restraints for disordered sulfonyl groups and use TWIN/BASF commands for twinned crystals .
- Puckering analysis : For furan ring distortions, apply Cremer-Pople coordinates (e.g., , ) to quantify non-planarity . Compare with Mercury’s packing similarity tools to identify polymorph-dependent variations .
- Validation : Cross-check with DFT-optimized geometries (B3LYP/6-311+G(d,p)) to distinguish experimental artifacts from true structural features .
Q. What computational approaches model the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- DFT calculations : Use Gaussian or ORCA to map reaction pathways (e.g., sulfonyl chloride substitution by amines). Calculate activation energies (ΔG‡) and transition-state geometries .
- Solvent effects : Apply COSMO-RS to simulate polarity effects (e.g., DMF vs. THF) on reaction rates.
- Electrostatic potential (ESP) surfaces : Visualize sulfonyl group electrophilicity using Multiwfn or VMD .
Q. How can isotopic labeling (13C^{13} \text{C}13C, 2H^{2} \text{H}2H) elucidate mechanistic pathways in derivatization reactions?
Methodological Answer:
- Tracer studies : Synthesize -labeled methyl groups (via alkylation) to track carboxylate migration in hydrolysis.
- Kinetic isotope effects (KIE) : Compare for sulfonyl chloride reactions in vs. to distinguish SN1/SN2 mechanisms.
- MS/MS fragmentation : Use HRMS to identify labeled intermediates and validate proposed pathways .
Q. How do steric and electronic effects influence the compound’s utility as a synthetic intermediate in heterocyclic chemistry?
Methodological Answer:
- Steric maps : Generate using Mercury’s void analysis to assess accessibility of the sulfonyl group for nucleophilic attack .
- Hammett correlations : Measure substituent effects on reaction rates (e.g., σ values for electron-withdrawing groups).
- Cross-coupling potential : Screen Pd-catalyzed reactions (Suzuki, Buchwald-Hartwig) to evaluate compatibility with aryl boronic acids or amines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
